REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].[CH3:11][O-:12].[Na+].O>CN(C=O)C>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1C)C)Cl
|
Name
|
sodium methoxide
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |